1-Bromo-3-methyladamantane

Descripción general

Descripción

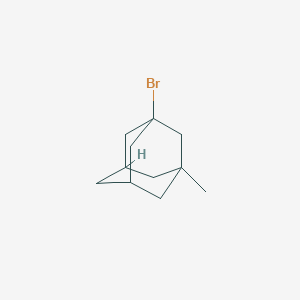

1-Bromo-3-methyladamantane is an organic compound with the chemical formula C₁₁H₁₇Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a methyl group on the adamantane framework imparts distinct chemical properties to this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyladamantane can be synthesized through various methods. One common approach involves the bromination of 3-methyladamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-methyladamantane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can yield the corresponding hydrocarbon, 3-methyladamantane, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

- Substitution reactions yield various substituted adamantane derivatives.

- Oxidation reactions produce alcohols or ketones.

- Reduction reactions regenerate the parent hydrocarbon .

Aplicaciones Científicas De Investigación

Chemistry

1-Bromo-3-methyladamantane serves as a precursor for synthesizing various functionalized adamantane derivatives. These derivatives are crucial in materials science and catalysis due to their unique properties:

- Synthesis of Adamantane Derivatives : The compound is utilized to create derivatives that exhibit enhanced chemical reactivity and stability.

- Catalytic Applications : Functionalized adamantanes derived from this compound can act as catalysts in organic reactions, facilitating various transformations .

Biology

In biological research, this compound is instrumental in studying biological systems and developing adamantane-based drugs:

- Drug Development : It is used to explore potential antiviral and neuroprotective properties. Derivatives of this compound are being investigated for their efficacy in treating neurodegenerative diseases .

- Biological Probes : The compound aids in creating probes for studying cellular mechanisms and interactions.

Medicine

The pharmaceutical industry recognizes this compound for its role in synthesizing drugs:

- Memantine Synthesis : This compound is a key intermediate in the production of Memantine, an NMDA receptor antagonist used to treat Alzheimer's disease. Memantine acts on the glutamatergic system by blocking NMDA glutamate receptors, thereby mitigating symptoms of moderate to severe dementia .

Industrial Applications

In industrial settings, this compound finds utility in:

- High-performance Polymers : The compound is used to produce advanced materials with superior thermal and mechanical properties.

- Chemical Manufacturing : Its derivatives are employed as starting materials in various chemical syntheses, enhancing production efficiency .

Case Study 1: Memantine Development

Memantine, derived from this compound, has been extensively studied for its role as a treatment for Alzheimer's disease. Clinical trials have demonstrated its effectiveness in improving cognitive function in patients with moderate to severe dementia, showcasing the therapeutic potential of adamantane derivatives .

Case Study 2: Catalytic Applications

Research has highlighted the use of functionalized adamantanes as catalysts in organic synthesis. For instance, studies have shown that these compounds can significantly enhance reaction rates and selectivity in various transformations, making them valuable tools in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-methyladamantane involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes or receptors by binding to their active sites. The bromine atom and the adamantane framework contribute to its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and molecular recognition .

Comparación Con Compuestos Similares

- 1-Bromo-3,5-dimethyladamantane

- 1-Bromo-3-hydroxyadamantane

- 1-Bromo-3-chloroadamantane

Comparison: 1-Bromo-3-methyladamantane is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-Bromo-3,5-dimethyladamantane, it has a simpler structure, making it easier to synthesize and modify. The presence of a single methyl group also affects its physical properties, such as solubility and melting point .

Actividad Biológica

1-Bromo-3-methyladamantane, with the CAS number 702-77-2, is a halogenated derivative of adamantane, a bicyclic organic compound. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, toxicity data, and potential therapeutic uses.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 229.157 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 243.6 ± 9.0 °C |

| Flash Point | 103.7 ± 8.4 °C |

| LogP | 4.51 |

These properties suggest that the compound is relatively hydrophobic, which may influence its biological interactions and pharmacokinetics .

Neurotoxicity and Behavioral Effects

Animal studies have shown that brominated compounds can induce neurotoxic effects. For instance, exposure to certain bromides has been linked to symptoms such as agitation, hallucinations, and cognitive impairments . While direct studies on this compound are scarce, caution is warranted given the known effects of brominated compounds on the nervous system.

Developmental Toxicity

There is some evidence suggesting that exposure to brominated compounds may lead to developmental toxicity in animal models. Symptoms observed include behavioral changes and physical malformations in offspring following maternal exposure . This raises concerns regarding the safety of this compound in pregnant populations.

Toxicological Profile

The toxicological data for this compound indicate that it can be harmful upon exposure. The following table summarizes key toxicity metrics:

| Toxicity Metric | Value |

|---|---|

| LD50 (Intraperitoneal, rat) | 6150 mg/kg |

| LC50 (Inhalation) | 21300 mg/m³ |

These values suggest a relatively low acute toxicity; however, chronic exposure could lead to significant health risks, including respiratory issues and potential carcinogenic effects .

Case Studies and Research Findings

A review of literature reveals limited but significant findings regarding the biological activity of adamantane derivatives:

- Antiviral Studies : A study published in the Journal of Medicinal Chemistry explored various adamantane derivatives' efficacy against influenza A viruses, highlighting their potential as therapeutic agents .

- Neurotoxic Effects : Research from Santa Cruz Biotechnology indicated that exposure to brominated compounds can lead to neurobehavioral changes in animal models, emphasizing the need for further investigation into the specific effects of this compound .

Propiedades

IUPAC Name |

1-bromo-3-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAYGTASSPYUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330447 | |

| Record name | 1-bromo-3-methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-77-2 | |

| Record name | 702-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.